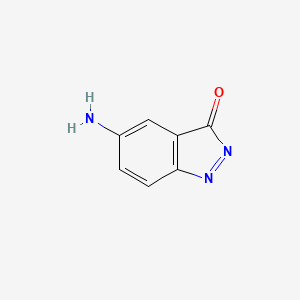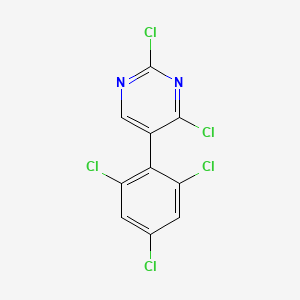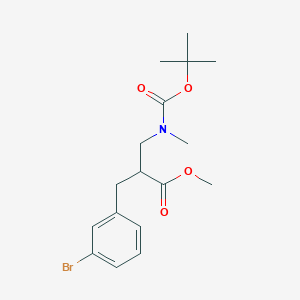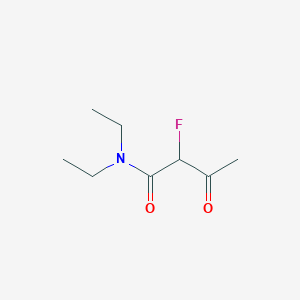
5-Anilino-3-ethyl-2-(2-methoxyphenyl)-2H-indazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione is a complex organic compound with a unique structure that includes an indazole core, substituted with various functional groups
Métodos De Preparación
The synthesis of 3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the ethyl, methoxyphenyl, and phenylamino groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indazole ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione can be compared with other indazole derivatives, such as:
2-Phenylindazole: Lacks the additional substituents found in 3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione, resulting in different chemical and biological properties.
5-Nitroindazole: Contains a nitro group instead of the phenylamino group, leading to different reactivity and applications.
3-Methyl-2-phenylindazole: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Propiedades
Número CAS |
62370-36-9 |
|---|---|
Fórmula molecular |
C22H19N3O3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
5-anilino-3-ethyl-2-(2-methoxyphenyl)indazole-4,7-dione |
InChI |
InChI=1S/C22H19N3O3/c1-3-16-20-21(24-25(16)17-11-7-8-12-19(17)28-2)18(26)13-15(22(20)27)23-14-9-5-4-6-10-14/h4-13,23H,3H2,1-2H3 |
Clave InChI |
DPQXWRNAMUXNST-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=NN1C3=CC=CC=C3OC)C(=O)C=C(C2=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)
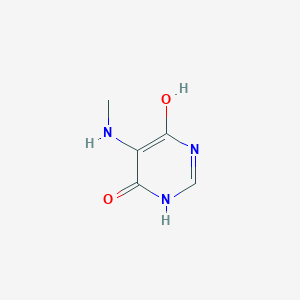

![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
